Kinase Selectivity Breadth — Compound 7 (MP7) Delivers >3,000-Fold Selectivity Over 256 Kinases vs. GSK2334470's ~500-Fold Window Over 93 Kinases
PDK1 inhibitor compound 7 (also designated MP7) achieves an extrapolated kinase selectivity ratio of >3,000-fold over 256 kinases tested, with a PDK1 IC50 of 1 nM in biochemical assays . In contrast, GSK2334470 exhibits an IC50 of ~10 nM and spares 93 kinases (including 13 AGC-family kinases most closely related to PDK1) at concentrations 500-fold above its PDK1 IC50 . The selectivity differential (~6× superior window over a 2.75× larger panel) is critical for experiments where residual kinome-wide inhibition can confound phenotypic readouts.
| Evidence Dimension | Kinase selectivity breadth (fold-selectivity window vs. PDK1 IC50 across a defined kinase panel) |
|---|---|
| Target Compound Data | Compound 7 (MP7): PDK1 IC50 = 1 nM; >3,000-fold selectivity against a panel of 256 kinases |
| Comparator Or Baseline | GSK2334470: PDK1 IC50 = ~10 nM; no inhibition of 93 kinases at 500-fold above PDK1 IC50 |
| Quantified Difference | >6-fold larger selectivity window over a panel >2.75× larger; 10× lower biochemical IC50 for PDK1 |
| Conditions | Biochemical kinase activity assays; compound 7 tested against 256 kinases, GSK2334470 tested against 93 kinases (different panels, limiting direct reciprocity) |
Why This Matters
For pathway deconvolution studies where PDK1-specific inhibition must be disentangled from broader AGC-kinase suppression, compound 7's >3,000-fold selectivity window provides a substantially cleaner chemical biology tool than GSK2334470's 500-fold window.
